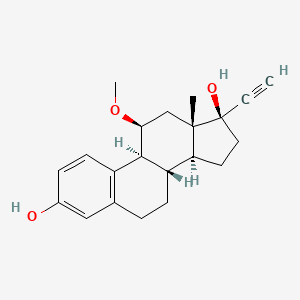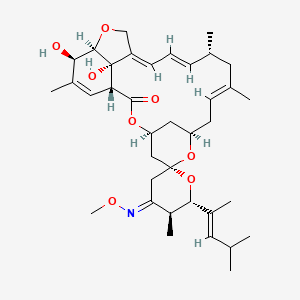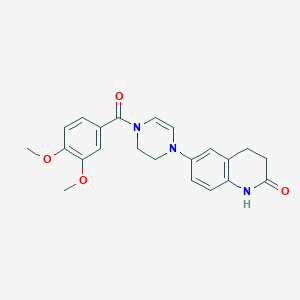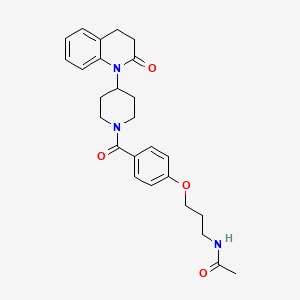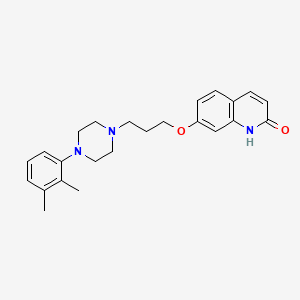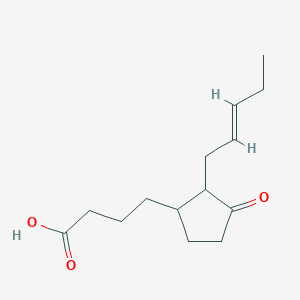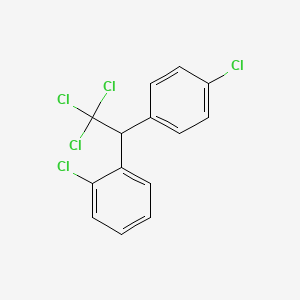
Osalmide
Übersicht
Beschreibung
Osalmid, auch bekannt als Oxaphenamid, ist eine niedermolekulare Verbindung mit der chemischen Formel C₁₃H₁₁NO₃. Es ist vor allem für seine Rolle als choleretisches Medikament bekannt, das heißt, es stimuliert die Produktion und Sekretion von Galle in der Leber. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung cholestatischer Lebererkrankungen, Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Osalmid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Osalmid wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege untersucht.
Medizin: Osalmid wird auf sein therapeutisches Potenzial bei der Behandlung von Lebererkrankungen, multiplem Myelom und anderen Erkrankungen untersucht
Industrie: Es wird in der Formulierung von Arzneimitteln und anderen chemischen Produkten verwendet.
Wirkmechanismus
Osalmid entfaltet seine Wirkung, indem es die Produktion und Sekretion von Galle in der Leber stimuliert. Es wirkt direkt auf Hepatozyten, die primären funktionellen Zellen der Leber, um die Synthese von Gallensäuren zu erhöhen. Dies trägt dazu bei, die Anhäufung von Gallensäuren in der Leber zu reduzieren, wodurch die Symptome im Zusammenhang mit Cholestase gemildert werden . Zusätzlich inhibiert Osalmid die Aktivität der Ribonukleotidreduktase-Untereinheit M2 (RRM2), die eine entscheidende Rolle bei der DNA-Replikation und -Reparatur spielt .
Wirkmechanismus
Target of Action
Osalmide is a natural product that has been found to have anticancer activities . It is primarily used for treating digestive system disorders, specifically cholestasis .
Mode of Action
This compound’s mode of action involves the inhibition of cell growth and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment as it leads to the elimination of cancer cells. The compound has been found to increase the expression of caspase-3, caspase-8, caspase-9, and Bax, proteins involved in the apoptosis pathway, while decreasing the levels of BCL-2 and BCL-XL, proteins that inhibit apoptosis . This suggests that this compound may interact with these proteins to promote apoptosis and inhibit cell proliferation.
Biochemical Pathways
This compound appears to affect several biochemical pathways. It has been found to induce G0/G1 phase arrest, which is a part of the cell cycle, by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 . This suggests that this compound may interfere with the cell cycle regulation pathway. Furthermore, it has been shown to exert an anti-tumor effect by down-regulating the expressions of p-PI3K and p-AKT , indicating that it may also affect the PI3K/AKT pathway, which is involved in cell survival and growth.
Pharmacokinetics
One study has shown that a compound synthesized from this compound displayed a rapid metabolism within 30 minutes . This suggests that this compound may also be rapidly metabolized in the body, but further studies are needed to confirm this and to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, the induction of apoptosis, and the arrest of the cell cycle at the G0/G1 phase . These effects can lead to the reduction of tumor growth, as demonstrated in studies where the compound has been found to suppress tumor development in xenograft mouse models .
Action Environment
Factors such as pH and temperature can affect the structure and function of proteins, including enzymes that may be involved in the drug’s mechanism of action . Additionally, factors like media osmolarity, ammonium and phosphate availability, and the presence of certain molecules can influence the biosynthesis of compounds
Biochemische Analyse
Biochemical Properties
Osalmide interacts with various enzymes, proteins, and other biomolecules in the body. It has been found to induce cytotoxicity and cell cycle arrest in diffuse large B-cell lymphoma cells . This suggests that this compound may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases and BCL-2 family proteins .
Cellular Effects
This compound has been shown to have a dose- and time-dependent inhibitory effect on cell viability . It promotes intrinsic apoptosis, as evidenced by increased expression of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL . Furthermore, this compound induces G0/G1 phase arrest by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to down-regulate the expressions of p-PI3K and p-AKT, suggesting that it may inhibit the PI3K/AKT signaling pathway . There also exists a trend that the expression of p-JNK and p-P38 is restrained .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound displays a rapid metabolism within 30 minutes
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Osalmid beinhaltet typischerweise die Reaktion von Salicylsäure mit Anilin unter bestimmten Bedingungen. Der Prozess umfasst die folgenden Schritte:
Veresterung: Salicylsäure wird in Gegenwart eines starken Säurekatalysators mit Methanol verestert, um Methylsalicylat zu bilden.
Aminolyse: Methylsalicylat wird dann in Gegenwart einer Base mit Anilin umgesetzt, um Osalmid zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Osalmid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Zerkleinern und Sieben: Die Rohstoffe, einschließlich Osalmid, Aromastoffe, Suspensionsmittel und Füllstoffe, werden zerkleinert und gesiebt, um die gewünschte Partikelgröße zu erreichen.
Mischen und Granulieren: Die gesiebten Materialien werden gemischt und granuliert, um eine homogene Mischung zu bilden.
Trocknen und Verpacken: Die granulierte Mischung wird getrocknet und zum Vertrieb verpackt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Osalmid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Osalmid kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Osalmid verändern.
Substitution: Substitutionsreaktionen können am aromatischen Ring von Osalmid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Chlor oder Brom.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, glucuronidierte, sulfonierte und acetylierte Derivate von Osalmid .
Vergleich Mit ähnlichen Verbindungen
Osalmid wird oft mit anderen choleretischen Medikamenten und Ribonukleotidreduktase-Inhibitoren verglichen. Einige ähnliche Verbindungen umfassen:
Hydroxyharnstoff: Ein Ribonukleotidreduktase-Inhibitor, der bei der Behandlung bestimmter Krebsarten eingesetzt wird.
Ursodesoxycholsäure: Ein choleretisches Medikament, das zur Behandlung cholestatischer Lebererkrankungen eingesetzt wird.
Chenodesoxycholsäure: Eine weitere Gallensäure, die zur Behandlung von Gallensteinen und Lebererkrankungen eingesetzt wird.
Osalmid ist einzigartig in seiner Doppelfunktion als choleretisches Mittel und Ribonukleotidreduktase-Inhibitor, was es zu einer wertvollen Verbindung sowohl in therapeutischen als auch in Forschungsumgebungen macht .
Eigenschaften
IUPAC Name |
2-hydroxy-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCMKPRGGJRYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042244 | |
| Record name | Osalmid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-18-1 | |
| Record name | Osalmid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osalmid [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osalmid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | osalmid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Osalmid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osalmid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSALMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Osalmide?
A1: this compound has demonstrated therapeutic potential in treating various diseases. Research indicates it exhibits efficacy against biliary tract diseases, achieving an 89% total effective rate in a study involving patients with cholecystitis, cholangitis, and chololithiasis []. Furthermore, this compound displays anticancer activities, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells and multiple myeloma cells [, , , ]. Additionally, studies highlight its antioxidant properties, effectively scavenging free radicals and reducing oxidative stress [, , ].
Q2: What is the mechanism of action of this compound in exhibiting its anticancer effects?
A2: this compound exerts its anticancer effects through multiple mechanisms. In DLBCL cells, it induces both intrinsic and extrinsic apoptosis, evident by increased levels of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL [, ]. Additionally, it triggers cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1 []. Studies also suggest that this compound suppresses the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival [, , ]. In multiple myeloma, this compound suppresses glycolysis and downregulates the Akt/mTOR pathway, contributing to cell proliferation inhibition [].
Q3: How does this compound compare to other antioxidants in terms of its activity?
A3: this compound exhibits significant antioxidant capacity, demonstrably higher than phenol, paracetamol, and emoxipine in water-lipid solutions []. Research comparing this compound to ionol, a potent antioxidant, revealed that while this compound possesses strong antioxidant activity, it is less potent than ionol []. Kinetic studies revealed that this compound reacts with peroxy radicals with a rate constant (k7) of 6.86 × 10^4 (M × s)^-1, effectively neutralizing them [].
Q4: How is this compound metabolized in biological systems?
A4: Studies utilizing filamentous fungi as a microbial model revealed that this compound undergoes Phase II metabolism, primarily forming glucosides and pentosides []. Interestingly, no Phase I metabolites were detected in this model, suggesting that direct conjugation reactions might be the primary route of this compound biotransformation []. A separate study indicated rapid metabolism of this compound within 30 minutes, although detailed metabolic pathways require further investigation [].
Q5: What are the potential applications of this compound in drug discovery?
A5: Given its multi-faceted biological activities, this compound holds promise as a scaffold for developing novel therapeutics. Its anticancer properties make it a potential candidate for treating hematological malignancies like DLBCL and multiple myeloma [, , , ]. Moreover, its antioxidant capacity suggests potential applications in conditions associated with oxidative stress, such as biliary tract diseases [, ]. Further research exploring its structure-activity relationships and optimizing its pharmacological properties could lead to the development of more potent and selective this compound derivatives for various therapeutic applications.
Q6: Are there any known limitations or challenges associated with this compound?
A6: While research highlights the therapeutic potential of this compound, several aspects require further investigation. A comprehensive understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in various biological systems, is crucial for optimizing its therapeutic application []. Moreover, long-term toxicity studies are necessary to evaluate its safety profile thoroughly. Additionally, exploring its potential interactions with drug transporters and metabolizing enzymes will be essential to predict and mitigate potential drug interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


